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Compound of Interest

Compound Name: Phenanthridin-5(6H)-amine

Cat. No.: B15451213 Get Quote

A comprehensive guide to the characterization of amino-substituted aza-aromatic compounds,

focusing on the phenanthridine scaffold in comparison to established bioactive alternatives

such as 9-aminoacridine and tacrine. This document provides key physicochemical data,

spectroscopic profiles, and detailed experimental protocols for researchers in drug discovery

and medicinal chemistry.

While specific experimental data for Phenanthridin-5(6H)-amine is not readily available in the

public domain, this guide offers a thorough characterization of the parent phenanthridine

molecule and its isomer, 6-aminophenanthridine. To provide a valuable comparative context for

researchers, we have benchmarked these against two well-characterized and biologically

significant amino-aza-aromatic compounds: 9-aminoacridine and tacrine. This guide is intended

to serve as a foundational resource for the investigation of novel phenanthridine derivatives.

Physicochemical and Spectroscopic
Characterization
The following table summarizes the key physicochemical and spectroscopic properties of

phenanthridine, 6-aminophenanthridine, 9-aminoacridine, and tacrine. This data is essential for

the identification, purity assessment, and structural elucidation of these and related

compounds.
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Property
Phenanthridin
e

6-
Aminophenant
hridine

9-
Aminoacridine

Tacrine (9-
amino-1,2,3,4-
tetrahydroacri
dine)

Molecular

Formula
C₁₃H₉N[1][2] C₁₃H₁₀N₂ C₁₃H₁₀N₂[3][4] C₁₃H₁₄N₂[1]

Molecular Weight 179.22 g/mol [1] 194.23 g/mol 194.24 g/mol 198.27 g/mol [1]

Melting Point 104-107 °C[2][5] Not available 241-244 °C 183-184 °C[1]

Boiling Point 349 °C[2] Not available Not available 358 °C[1]

Solubility
Almost insoluble

in water.[2]

Soluble in DMSO

or ethanol.[6]

Freely soluble in

alcohol.[3]

Soluble in

DMSO.

pKa 4.61[2] Not available 9.9 Not available

¹H NMR (δ, ppm) δ 7.5-9.2 (m, 9H) Not available

δ 7.3-8.2 (m,

8H), 8.5 (s, 1H),

11.0 (br s, 2H)

δ 1.8-2.0 (m,

4H), 2.7-3.0 (m,

4H), 7.3-8.1 (m,

4H), 8.4 (br s,

2H)

¹³C NMR (δ,

ppm)

δ 122.1, 123.8,

124.2, 126.9,

127.3, 128.6,

128.8, 129.0,

130.4, 130.6,

133.1, 143.9,

152.0

Not available

δ 115.1, 119.8,

123.5, 124.1,

128.9, 129.2,

143.2, 149.3,

150.1

δ 22.5, 22.9,

25.1, 32.7,

115.9, 120.2,

123.4, 127.9,

128.2, 146.1,

148.9, 151.7,

158.9

Key IR Bands

(cm⁻¹)

3050 (C-H

aromatic), 1620,

1580, 1450

(C=C, C=N)

Not available

3300-3100 (N-

H), 1640, 1590,

1470 (C=C,

C=N)

3400-3200 (N-

H), 2930, 2850

(C-H aliphatic),

1630, 1570

(C=C, C=N)

Mass Spec (m/z) 179 (M⁺) 194 (M⁺) 194 (M⁺) 198 (M⁺)
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Biological Activity Comparison
The amino-substituted aza-aromatic scaffolds presented here are known for their diverse

biological activities. Understanding these activities is crucial for the development of new

therapeutic agents.

Phenanthridine Derivatives: The phenanthridine core is found in various natural products and

synthetic compounds with a broad spectrum of biological activities, including antimicrobial,

antifungal, and antitumor effects.[1] The biological activity is often associated with the

presence of a quaternary nitrogen atom, which can interact with biological macromolecules

like DNA.

6-Aminophenanthridine: This compound has been identified as an antiprion agent. It

selectively inhibits the protein folding activity of the ribosome (PFAR) by interacting with the

domain V rRNA and the protein substrate.

9-Aminoacridine: This is a fluorescent dye and topical antiseptic agent.[3][4] It is known to

intercalate into DNA and has been studied for its mutagenic and potential anticancer

properties.[7] 9-Aminoacridine and its derivatives have also been investigated as antimalarial

drugs.[5] More recently, it has been shown to inhibit ribosome biogenesis by targeting both

the transcription and processing of ribosomal RNA.[8]

Tacrine: Tacrine was the first centrally acting acetylcholinesterase inhibitor approved for the

treatment of Alzheimer's disease.[1] It enhances cholinergic function by increasing the

concentration of acetylcholine in the brain.[9] However, its use has been limited due to

concerns about hepatotoxicity.[1]

Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and

reproducible characterization data. Below are methodologies for key analytical techniques

applicable to the characterization of phenanthridine derivatives and their alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
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Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the field on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a single-pulse ¹H spectrum.

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for

organic molecules).

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol using KBr Pellet Method:

Sample Preparation:

Grind 1-2 mg of the dry solid sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.

Pellet Formation:

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

structure through fragmentation patterns.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol, acetonitrile, or a mixture with water.

The solvent should be compatible with ESI and the mass spectrometer.

Instrument Setup:

Infuse the sample solution into the ESI source at a constant flow rate using a syringe

pump.

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature and flow rate, to achieve a stable and strong signal for the

analyte.

Data Acquisition:

Acquire the mass spectrum in the positive or negative ion mode, depending on the

analyte's ability to be protonated or deprotonated.

Scan over a mass-to-charge (m/z) range that includes the expected molecular ion.

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Data Analysis:
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Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.

Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of

the molecule.

Workflow and Pathway Visualizations
To aid in the systematic characterization of novel compounds, the following diagrams illustrate

a typical experimental workflow and a representative signaling pathway that could be

investigated for compounds with anticancer activity.
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A generalized workflow for the synthesis and characterization of a novel compound.

Potential Anticancer Signaling Pathway Inhibition

Phenanthridine Derivative

DNA Intercalation Topoisomerase Inhibition

DNA Damage

Cell Cycle Arrest (G2/M)

Apoptosis

Click to download full resolution via product page

A simplified diagram of a potential anticancer mechanism of action for phenanthridine
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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